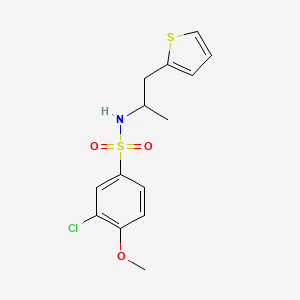

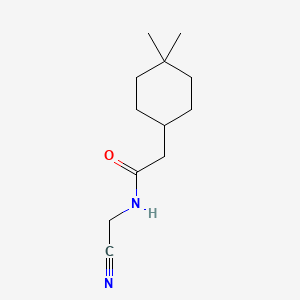

![molecular formula C24H29N5O4 B2879945 benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 904272-46-4](/img/structure/B2879945.png)

benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a useful research compound. Its molecular formula is C24H29N5O4 and its molecular weight is 451.527. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Imidazole Derivatives : The synthesis of 2-aroyl-1-hydroxy-4,5-dimethylimidazoles involves the reaction of acetate derivatives with arylglyoxals, leading to the formation of α-aroylnitrones which cyclize under acid-catalyzed conditions. This method highlights the versatility in synthesizing imidazole derivatives which could share structural similarities with the compound (Amitina et al., 2009).

Solid-phase Synthesis of Imidazole Purines : A solid-supported synthesis approach has been developed for N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. This involves a sequence of immobilization, conversion, and cyclization steps, demonstrating an efficient pathway for the synthesis of complex imidazole purines (Karskela & Lönnberg, 2006).

Catalytic Properties and Applications

Catalytic Activities in Organic Synthesis : Imidazole derivatives exhibit significant catalytic properties, as demonstrated in the hydrolytic cleavage of p-nitrophenyl alkanoates. This suggests potential applications of the compound as a catalyst in organic synthesis reactions, highlighting its versatility beyond structural applications (Luo et al., 2010).

Luminescence Sensing of Benzaldehyde : Lanthanide(III)-organic frameworks containing imidazole dicarboxylate derivatives have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives. This indicates potential applications of related compounds in the field of fluorescence sensing and molecular recognition (Shi et al., 2015).

Reactivity and Molecular Interaction Studies

Reactivity and Spectroscopic Characterization : The synthesis and characterization of imidazole derivatives, including their reactivity properties, have been investigated using spectroscopic and computational approaches. Such studies provide insights into the electronic and structural features that influence the reactivity and potential applications of these compounds in various chemical contexts (Hossain et al., 2018).

Properties

IUPAC Name |

benzyl 2-(6-hexyl-4,7-dimethyl-1,3-dioxo-4a,9a-dihydropurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O4/c1-4-5-6-10-13-27-17(2)14-28-20-21(25-23(27)28)26(3)24(32)29(22(20)31)15-19(30)33-16-18-11-8-7-9-12-18/h7-9,11-12,14,20-21H,4-6,10,13,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWJSBQIJXVSPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=CN2C1=NC3C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

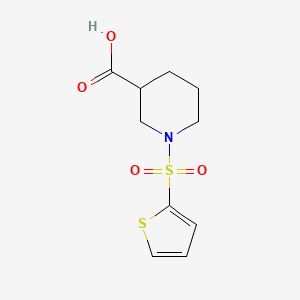

![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)

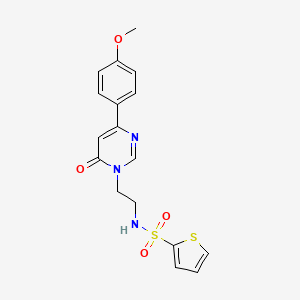

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)

![methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2879867.png)

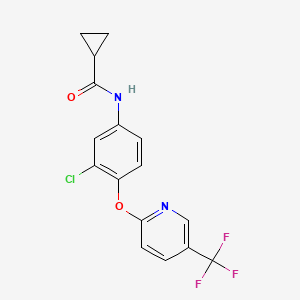

![3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879870.png)

![2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2879883.png)